![molecular formula C10H18O3 B13673620 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD11553524 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD11553524 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD11553524.
Industrial Production Methods
In industrial settings, the production of MFCD11553524 is scaled up using large reactors and automated systems. The process involves the same basic steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and equipment ensures consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
MFCD11553524 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, MFCD11553524 gains electrons or hydrogen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in MFCD11553524 with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of MFCD11553524 typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used, typically under inert atmospheres.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.
Major Products
The major products formed from the reactions of MFCD11553524 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in a wide range of substituted products, each with unique properties.
Aplicaciones Científicas De Investigación
MFCD11553524 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: MFCD11553524 is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: MFCD11553524 is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of MFCD11553524 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-(oxan-2-yloxy)pentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-8H2,1H3 |
Clave InChI |
CJOLKVLSMKEIPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)
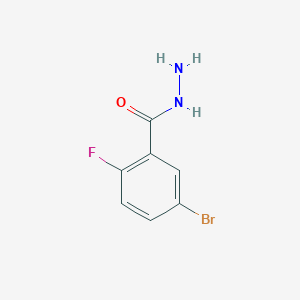
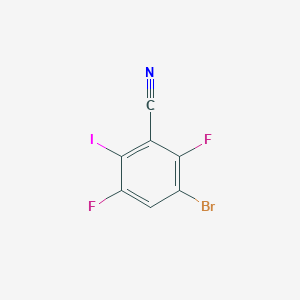
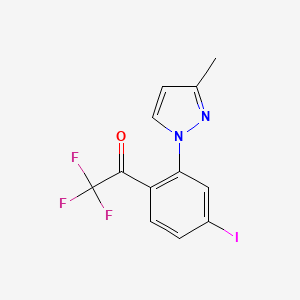

![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
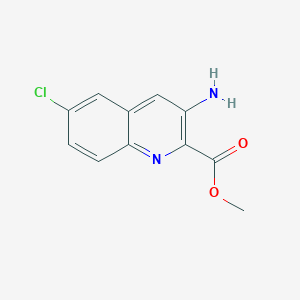
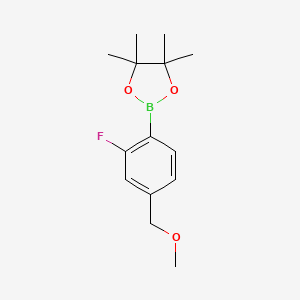
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
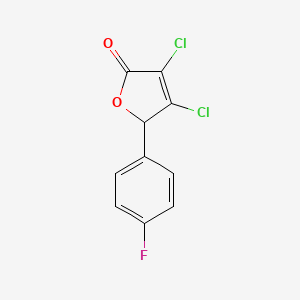

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
